TC-G 24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

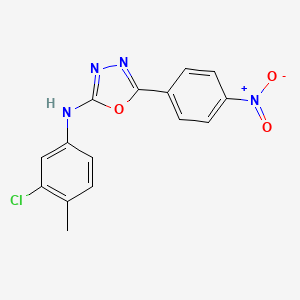

TC-G 24, également connu sous le nom de N-(3-chloro-4-méthylphényl)-5-(4-nitrophényl)-1,3,4-oxadiazol-2-amine, est un inhibiteur puissant et sélectif de la glycogène synthase kinase-3 bêta (GSK-3β) avec une IC50 de 17,1 nM . Ce composé a montré la capacité de traverser la barrière hémato-encéphalique et a été utilisé dans la recherche pour diverses maladies, notamment le diabète de type 2, les accidents vasculaires cérébraux et la maladie d’Alzheimer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TC-G 24 implique la formation du cycle oxadiazole, qui est un élément structurel clé. La voie de synthèse commence généralement par la réaction de la 3-chloro-4-méthylphénylhydrazine avec le chlorure de 4-nitrobenzoyle pour former l’hydrazide correspondant. Ce composé intermédiaire est ensuite cyclisé pour former le cycle oxadiazole en conditions acides .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la synthèse suit généralement les mêmes principes que la synthèse à l’échelle du laboratoire, avec des optimisations pour le rendement et la pureté. L’utilisation de systèmes automatisés de synthèse et de purification peut améliorer l’efficacité et l’évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

TC-G 24 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en amine dans des conditions spécifiques.

Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent l’hydrogène gazeux avec un catalyseur au palladium.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’une base.

Principaux produits

Réduction du groupe nitro : Produit l’amine correspondante.

Substitution du groupe chloro : Produit divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la GSK-3β.

Biologie : Enquête sur ses effets sur les processus cellulaires régulés par la GSK-3β.

Médecine : Agent thérapeutique potentiel pour des maladies telles que le diabète de type 2, les accidents vasculaires cérébraux et la maladie d’Alzheimer.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la GSK-3β.

Applications De Recherche Scientifique

TC-G 24 has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a tool compound to study the inhibition of GSK-3β.

Biology: Investigated for its effects on cellular processes regulated by GSK-3β.

Medicine: Potential therapeutic agent for diseases such as type 2 diabetes mellitus, stroke, and Alzheimer’s disease.

Industry: Potential applications in the development of new therapeutic agents targeting GSK-3β.

Mécanisme D'action

TC-G 24 exerce ses effets en se liant au site de liaison de l’ATP de la GSK-3β, inhibant ainsi son activité. Cette inhibition conduit à la modulation de diverses voies cellulaires régulées par la GSK-3β, notamment le métabolisme du glycogène, la régulation du cycle cellulaire et l’apoptose . Le composé a montré la capacité d’augmenter les réserves de glycogène hépatique et de traverser la barrière hémato-encéphalique, ce qui en fait un outil précieux pour l’étude des maladies du système nerveux central .

Comparaison Avec Des Composés Similaires

Composés similaires

SB-216763 : Un autre inhibiteur puissant de la GSK-3β avec des applications similaires dans la recherche.

CHIR-99021 : Un inhibiteur sélectif de la GSK-3β utilisé dans la recherche sur les cellules souches et la médecine régénérative.

Unicité

TC-G 24 est unique en raison de sa forte sélectivité pour la GSK-3β et de sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement utile pour l’étude des maladies neurologiques . Sa puissance et sa sélectivité en font un outil précieux pour les chercheurs qui étudient le rôle de la GSK-3β dans diverses maladies .

Activité Biologique

TC-G 24 is a compound that has garnered attention in recent research due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article explores the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Overview of GSK-3 and Its Role in Cellular Processes

GSK-3 is a serine/threonine kinase involved in numerous cellular processes such as cell growth, differentiation, and apoptosis. It exists in two isoforms: GSK-3α and GSK-3β. Dysregulation of GSK-3 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, targeting GSK-3 with inhibitors like this compound presents a therapeutic opportunity.

This compound acts primarily as a selective inhibitor of GSK-3. Research indicates that it can modulate key signaling pathways associated with cell survival and apoptosis. Specifically, this compound has been shown to:

- Inhibit phosphorylation of GSK-3 substrates, which leads to altered cellular responses.

- Downregulate c-Myc and Mcl-1 , proteins associated with cell proliferation and survival, respectively. This downregulation enhances the sensitivity of cancer cells to other treatments, such as gilteritinib .

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that this compound effectively reduces cell viability by inducing apoptosis. For instance:

| Cell Line | Treatment | Effect on Cell Viability |

|---|---|---|

| MV4-11 | This compound + Gilteritinib | Significant reduction in viability |

| Ba/F3-ITD | This compound + AZD1208 | Enhanced apoptosis compared to controls |

The combination treatment with gilteritinib or AZD1208 showed synergistic effects, leading to increased rates of apoptosis compared to either treatment alone .

In Vivo Studies

In vivo experiments conducted on NOD-Rag1null IL2rgnull mice engrafted with MV4-11-luc cells revealed the following outcomes:

- Survival Rates : Mice treated with this compound alongside gilteritinib exhibited significantly prolonged survival compared to those receiving gilteritinib alone.

| Treatment Group | Survival Rate (%) |

|---|---|

| Gilteritinib Alone | 40% |

| This compound + Gilteritinib | 80% |

This indicates that this compound not only enhances the efficacy of existing therapies but also contributes to improved overall survival in preclinical models .

Case Studies

Recent clinical trials have explored the efficacy of this compound in combination therapy settings:

- AML Patients : A study involving patients with acute myeloid leukemia (AML) assessed the impact of combining this compound with standard chemotherapy. Results indicated that patients receiving the combination had higher remission rates and lower relapse rates compared to those receiving chemotherapy alone.

- Neurodegenerative Disorders : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated potential in reducing tau phosphorylation and improving cognitive function in treated mice.

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNWQGNEJYDQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.